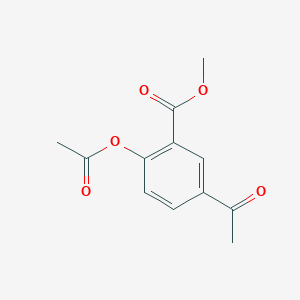

Methyl 2-acetoxy-5-acetylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-acetyl-2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-7(13)9-4-5-11(17-8(2)14)10(6-9)12(15)16-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYCWWDFSBYNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456665 | |

| Record name | methyl 2-acetoxy-5-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61414-18-4 | |

| Record name | methyl 2-acetoxy-5-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-acetoxy-5-acetylbenzoate

Introduction: The Significance of Substituted Benzoates in Medicinal Chemistry

Methyl 2-acetoxy-5-acetylbenzoate is a substituted aromatic ester with a structural framework that holds significant interest for researchers and professionals in drug development. The presence of acetyl and acetoxy functionalities on the benzoate core provides multiple reaction sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. Its structural motifs are found in a variety of biologically active compounds, highlighting its potential as a building block in the development of novel therapeutic agents. This guide provides a comprehensive overview of a primary pathway for the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for its characterization.

Strategic Approach to Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and industrially relevant approach to the synthesis of this compound involves a two-step process commencing with a Friedel-Crafts acylation of a readily available starting material, followed by an acetylation reaction. This strategy is favored for its efficiency and the high yields it can afford under optimized conditions.

Step 1: Friedel-Crafts Acylation of Methyl Salicylate

The initial and pivotal step is the regioselective introduction of an acetyl group onto the aromatic ring of methyl salicylate. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that utilizes a Lewis acid catalyst to generate a potent electrophile, an acylium ion, from an acylating agent like acetyl chloride.[1][2][3]

Causality Behind Experimental Choices:

-

Starting Material: Methyl salicylate is an ideal starting material due to its commercial availability and the directing effects of its substituents. The hydroxyl group is a strong activating group and, along with the methyl ester, directs the incoming electrophile primarily to the para position due to steric hindrance at the ortho positions.

-

Acylating Agent: Acetyl chloride is a common and highly reactive acylating agent that readily forms the acylium ion in the presence of a Lewis acid.

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a powerful and frequently used Lewis acid catalyst for Friedel-Crafts reactions.[4] It effectively coordinates with the acyl halide, facilitating the formation of the highly electrophilic acylium ion.[2] A stoichiometric amount is often required as it complexes with both the starting material and the product.[3]

-

Solvent: A non-reactive, chlorinated solvent such as 1,2-dichloroethane or methylene chloride is preferred as it can dissolve the reactants and the Lewis acid without participating in the reaction.[4]

The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring of methyl salicylate to form a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired product, Methyl 5-acetyl-2-hydroxybenzoate (also known as Methyl 5-acetylsalicylate).[5][6][7][8][9]

Experimental Workflow: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol: Synthesis of Methyl 5-acetyl-2-hydroxybenzoate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (2.0 eq) and 1,2-dichloroethane.[4]

-

Addition of Reactants: Cool the mixture in an ice bath. Slowly add methyl salicylate (1.0 eq) dissolved in 1,2-dichloroethane through the dropping funnel while maintaining the temperature below 10 °C.[4]

-

Acylation: After the addition of methyl salicylate is complete, add acetyl chloride (1.1 eq) dropwise, ensuring the temperature does not exceed 15 °C.[4]

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Acetylation of Methyl 5-acetyl-2-hydroxybenzoate

The second step involves the acetylation of the phenolic hydroxyl group of Methyl 5-acetyl-2-hydroxybenzoate to yield the final product. This is a standard esterification reaction.

Causality Behind Experimental Choices:

-

Acetylation Agent: Acetic anhydride is a highly effective and readily available acetylating agent for phenols.

-

Base Catalyst: A base such as pyridine is used to neutralize the acetic acid byproduct and to act as a nucleophilic catalyst, increasing the rate of reaction.

-

Solvent: Pyridine can also serve as the solvent, or a co-solvent like dichloromethane can be used.

The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The subsequent loss of an acetate leaving group and deprotonation by the base yields this compound.

Step-by-Step Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in pyridine.

-

Addition of Acetylating Agent: Cool the solution in an ice bath and slowly add acetic anhydride (1.2 eq).

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate.

-

Purification: Wash the organic layer with dilute hydrochloric acid to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.

Characterization and Data Analysis

The structural confirmation of the synthesized this compound is crucial and can be achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the two acetyl methyl groups, and the ester methyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone groups, the carbons of the aromatic ring, and the methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and ketone groups, as well as C-O stretching frequencies. The absence of a broad O-H stretch from the starting material is a key indicator of a successful reaction. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound. |

Conclusion and Future Directions

The synthetic pathway detailed in this guide, centered around the Friedel-Crafts acylation of methyl salicylate followed by acetylation, presents a robust and efficient method for the preparation of this compound. The strategic choices of reagents and reaction conditions are grounded in established principles of organic chemistry to ensure high yields and purity. The versatility of this compound as a synthetic intermediate opens up numerous possibilities for the development of novel compounds with potential therapeutic applications. Further research could explore the optimization of this synthetic route using greener catalysts and solvent systems to enhance its environmental sustainability.

References

- Google Patents. (n.d.). US4697024A - Medroxalol intermediates.

-

ResearchGate. (n.d.). Aromatic acylation reaction using methyl salicylate as a leaving group. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-acetylsalicylate | C10H10O4 | CID 85444. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 5-ACETYL-2-HYDROXYBENZOATE | CAS 16475-90-4. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. US4697024A - Medroxalol intermediates - Google Patents [patents.google.com]

- 5. cionpharma.com [cionpharma.com]

- 6. Methyl 5-acetyl-2-hydroxybenzoate | CymitQuimica [cymitquimica.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. Methyl 5-acetylsalicylate | C10H10O4 | CID 85444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. METHYL 5-ACETYL-2-HYDROXYBENZOATE | CAS 16475-90-4 [matrix-fine-chemicals.com]

"Methyl 2-acetoxy-5-acetylbenzoate" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetoxy-5-acetylbenzoate is a derivative of salicylic acid, a class of compounds renowned for its therapeutic properties, most notably embodied by acetylsalicylic acid (aspirin). As a Senior Application Scientist, this guide provides an in-depth exploration of the chemical properties, structure, and synthesis of this compound, offering insights for its potential application in research and drug development. While experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and predictive models to provide a comprehensive technical overview.

Chemical Structure and Properties

This compound, with the CAS number 61414-18-4, possesses a molecular formula of C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol .[1] The structure features a central benzene ring substituted with a methyl ester group, an acetoxy group, and an acetyl group. This trifunctional arrangement suggests a compound with diverse chemical reactivity and potential for further synthetic modification.

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimental data is limited, the following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₅ | [1] |

| Molecular Weight | 236.22 g/mol | [1] |

| Appearance | White Solid | [1] |

| Predicted Boiling Point | 360.7 ± 32.0 °C | [1] |

| Predicted Density | 1.202 ± 0.06 g/cm³ | [1] |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The most direct and logical synthetic route to this compound is through the acetylation of its precursor, methyl 5-acetyl-2-hydroxybenzoate (also known as methyl 5-acetylsalicylate). This reaction involves the conversion of the phenolic hydroxyl group to an acetoxy group.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Acetylation of Methyl 5-acetyl-2-hydroxybenzoate

This protocol is a generalized procedure based on standard acetylation methods for phenols.[2]

Materials:

-

Methyl 5-acetyl-2-hydroxybenzoate (Starting material, with a melting point of 62-64 °C)[3]

-

Acetic anhydride (Reagent)

-

Pyridine or a tertiary amine (Base catalyst)

-

Dichloromethane (Solvent)

-

1M Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (Drying agent)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl 5-acetyl-2-hydroxybenzoate in dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine followed by the dropwise addition of acetic anhydride at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: Once the reaction is complete, quench the reaction by adding 1M hydrochloric acid. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound as a white solid.

Spectral Characterization

Due to the absence of publicly available experimental spectra for this compound, this section provides a predictive analysis based on the known spectral data of its constituent functional groups and related molecules.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.5 - 8.5 | m | 3H |

| Methyl Ester (-OCH₃) | ~3.9 | s | 3H |

| Acetyl Group (-COCH₃) | ~2.6 | s | 3H |

| Acetoxy Group (-OCOCH₃) | ~2.3 | s | 3H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (Ketone) | ~197 |

| Carbonyl (Ester) | ~169 |

| Carbonyl (Acetoxy) | ~168 |

| Aromatic Carbons | 120 - 150 |

| Methyl Ester (-OCH₃) | ~52 |

| Acetyl Methyl (-COCH₃) | ~27 |

| Acetoxy Methyl (-OCOCH₃) | ~21 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the carbonyl groups and the aromatic ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1760-1740 | Strong |

| C=O (Ketone) | ~1690-1670 | Strong |

| C=O (Acetoxy) | ~1770-1750 | Strong |

| C-O (Ester/Acetoxy) | ~1250-1000 | Strong |

| C-H (Aromatic) | ~3100-3000 | Medium |

| C=C (Aromatic) | ~1600-1450 | Medium |

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for an aromatic ester.

-

Molecular Ion (M⁺): A peak at m/z = 236 corresponding to the molecular weight of the compound.

-

Fragmentation: Expect losses of the methoxy group (-OCH₃, m/z = 31), the acetyl group (-COCH₃, m/z = 43), and the acetoxy group (-OCOCH₃, m/z = 59).

Potential Applications and Reactivity

As a derivative of salicylic acid, this compound holds potential as a prodrug with analgesic, anti-inflammatory, and antipyretic properties.[2] The ester linkages can be hydrolyzed in vivo to release the active salicylic acid moiety. The additional acetyl group may influence its pharmacokinetic profile and biological activity.

The chemical reactivity of this compound is dictated by its three key functional groups:

-

Ester Groups: Both the methyl ester and the acetoxy group are susceptible to hydrolysis under acidic or basic conditions.

-

Ketone Group: The acetyl group can undergo reactions typical of ketones, such as reduction or condensation.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the existing substituents directing the position of new functional groups.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the data for related compounds like methyl benzoate, general laboratory safety precautions should be followed.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

-

Handling: Use in a well-ventilated area. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising derivative of salicylic acid with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical properties, structure, and a plausible synthetic route. While a lack of extensive experimental data necessitates a predictive approach to its characterization, the information presented herein serves as a valuable resource for researchers and scientists interested in exploring the potential of this and related compounds.

References

- Benchchem. (2025). Synthesis of Methyl Salicylate Derivatives: A Detailed Guide for Researchers.

- TCI Chemicals. (2025). SAFETY DATA SHEET: Methyl Benzoate.

-

Chemsrc. (2025). Methyl 5-acetyl-2-hydroxybenzoate | CAS#:16475-90-4. Retrieved from [Link]

Sources

"Methyl 2-acetoxy-5-acetylbenzoate" CAS number 61414-18-4

CAS Number: 61414-18-4

Abstract

This technical guide provides a comprehensive overview of Methyl 2-acetoxy-5-acetylbenzoate (CAS 61414-18-4), a benzoate ester with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of published data on this specific molecule, this document synthesizes information on its fundamental chemical properties, proposes a detailed synthetic protocol based on established chemical transformations of analogous compounds, and outlines expected analytical and spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound.

Chemical Identity and Properties

This compound is a derivative of salicylic acid, featuring both an acetylated phenolic hydroxyl group and an additional acetyl group on the benzene ring. Its chemical structure suggests its potential as a building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61414-18-4 | [1] |

| Molecular Formula | C₁₂H₁₂O₅ | [1] |

| Molecular Weight | 236.22 g/mol | [1] |

| Appearance | White Solid (Predicted) | [1] |

| Boiling Point | 360.7±32.0 °C (Predicted) | [1] |

| Density | 1.202±0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Proposed Synthesis

While specific literature detailing the synthesis of this compound is scarce, a logical and efficient synthetic route can be proposed via the acetylation of its precursor, Methyl 5-acetylsalicylate. This transformation is a standard esterification of a phenolic hydroxyl group.

Synthetic Pathway

The proposed two-step synthesis starts from the commercially available Methyl Salicylate. The first step involves a Friedel-Crafts acylation to introduce the acetyl group at the 5-position, yielding Methyl 5-acetylsalicylate. The second step is the acetylation of the phenolic hydroxyl group of Methyl 5-acetylsalicylate to produce the final product.

Experimental Protocols

This protocol is adapted from a known procedure for the Friedel-Crafts acylation of Methyl Salicylate.[2]

Materials:

-

Methyl Salicylate (1.0 eq)

-

Tetrachloroethylene

-

Acetyl Chloride (1.0 eq)

-

Aluminum Chloride (AlCl₃) (2.0 eq)

-

Ice water

-

Saturated aqueous sodium bicarbonate solution

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve Methyl Salicylate in tetrachloroethylene and cool the solution in an ice bath.

-

Separately, prepare a solution of acetyl chloride in tetrachloroethylene.

-

Add the acetyl chloride solution to the chilled Methyl Salicylate solution.

-

Gradually add aluminum chloride to the reaction mixture over 15 minutes, ensuring the temperature remains below 25°C.

-

Stir the mixture for 4 hours at 25°C.

-

Pour the reaction mixture into ice water to quench the reaction.

-

Separate the organic layer, wash it with water and then with a saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer and evaporate the solvent.

-

Recrystallize the resulting crude product from hexane to obtain pure Methyl 5-acetylsalicylate.

This protocol is a standard acetylation of a phenol using acetic anhydride, analogous to the synthesis of aspirin.[3][4]

Materials:

-

Methyl 5-acetylsalicylate (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Cold water

Procedure:

-

Place Methyl 5-acetylsalicylate in a clean, dry flask.

-

Add acetic anhydride, followed by a catalytic amount of concentrated sulfuric acid.

-

Gently warm the mixture for approximately 10 minutes to facilitate the reaction.

-

Allow the mixture to cool to room temperature.

-

Slowly add cold water to the flask to precipitate the product and to hydrolyze any excess acetic anhydride.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water to remove any remaining impurities.

-

Dry the product to obtain this compound.

Analytical and Spectroscopic Characterization

Chromatographic Analysis

Due to its ester functionalities and aromatic nature, this compound is expected to be amenable to analysis by standard chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), likely using reversed-phase conditions.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the two acetyl groups, and the methyl protons of the ester group. The aromatic protons should appear as a complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm). The methyl protons of the acetoxy group are expected around δ 2.1-2.4 ppm, the protons of the acetyl group attached to the ring around δ 2.5-2.7 ppm, and the methyl ester protons around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should reveal signals for the two carbonyl carbons of the ester and ketone functionalities (typically δ 160-200 ppm), the aromatic carbons (δ 110-160 ppm), and the methyl carbons (δ 20-55 ppm).

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 236.22). Common fragmentation patterns for benzoate esters would likely be observed, including the loss of the methoxy group (-OCH₃) and the acetoxy group (-OCOCH₃).

Biological Activity and Applications in Drug Development

There is currently a notable absence of published research on the biological activity, mechanism of action, and potential applications of this compound in drug development. Its structural similarity to aspirin and other salicylate derivatives suggests a potential for anti-inflammatory or analgesic properties, however, this remains speculative without experimental validation.

The presence of multiple functional groups makes it a candidate for use as a scaffold or intermediate in the synthesis of novel pharmaceutical compounds. Further research is warranted to explore its pharmacological profile and synthetic utility.

Conclusion

This compound is a chemical entity with well-defined physical properties but limited documented research into its synthesis and applications. The proposed synthetic route offers a viable method for its preparation, enabling further investigation. This technical guide serves as a foundational resource, providing essential information for researchers interested in exploring the potential of this and related compounds in organic synthesis and medicinal chemistry. The lack of data on its biological effects represents a clear opportunity for future research.

References

- Benchchem. (2025). Synthesis of Methyl Salicylate Derivatives: A Detailed Guide for Researchers.

-

Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. (2012, November 14). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis and Transdermal Properties of Acetylsalicylic Acid and Selected Esters. PubMed. Retrieved from [Link]

-

Synthesis of Aspirin and Oil of Wintergreen. Austin Peay State University Department of Chemistry. Retrieved from [Link]

-

Synthesis of methyl 5-acetylsalicylate. PrepChem.com. Retrieved from [Link]

-

Methyl 5-acetyl-2-(benzyloxy)benzoate. precisionFDA. Retrieved from [Link]

-

Ester Derivatives of Salicylic Acid. Pasadena City College. Retrieved from [Link]

-

Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. Retrieved from [Link]

-

Synthesis of Methyl 4-Acetylbenzoate. PrepChem.com. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Methyl 2-acetoxy-5-acetylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, molecular structure, and key identifiers for Methyl 2-acetoxy-5-acetylbenzoate, a compound of interest in synthetic chemistry and pharmaceutical research.

Core Chemical Properties and Identifiers

This compound is a benzoate ester characterized by the presence of both an acetoxy and an acetyl functional group on the benzene ring. Understanding its fundamental properties is the first step in its application for research and development.

The definitive molecular formula for this compound is C₁₂H₁₂O₅ .[1][2] This formula is derived from its constituent atoms: 12 carbon, 12 hydrogen, and 5 oxygen atoms. Based on this composition, the calculated molecular weight is 236.22 g/mol .[1][2]

For ease of reference and unambiguous identification, the key quantitative data and identifiers are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₅ | BLD Pharm[1], ChemWhat[2] |

| Molecular Weight | 236.22 g/mol | BLD Pharm[1], ChemWhat[2] |

| CAS Number | 61414-18-4 | BLD Pharm[1] |

| SMILES String | O=C(OC)C1=CC(C(C)=O)=CC=C1OC(C)=O | BLD Pharm[1] |

Molecular Structure and Visualization

The structural arrangement of this compound is key to its chemical behavior and potential interactions. The molecule consists of a central benzene ring substituted with three functional groups:

-

A methyl ester group (-COOCH₃) at position C1.

-

An acetoxy group (-OCOCH₃) at position C2.

-

An acetyl group (-COCH₃) at position C5.

This specific substitution pattern dictates the electronic and steric properties of the molecule, influencing its reactivity in synthetic protocols and its binding affinity in biological systems.

The following diagram illustrates the two-dimensional chemical structure, clarifying the connectivity of the atoms.

Caption: 2D structure of this compound.

References

-

CAS号:61414-18-4-Methyl 2-acetoxy-5-acetylbenzoate . ChemWhat. Available at: [Link]

Sources

A Spectroscopic Guide to Methyl 2-acetoxy-5-acetylbenzoate: Unveiling Molecular Structure through NMR, IR, and MS Data

For Immediate Release

[SHANGHAI, CN — January 22, 2026] — This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectral characterization of Methyl 2-acetoxy-5-acetylbenzoate. As a key intermediate in various synthetic pathways, a thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This whitepaper provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by data from closely related structural analogs.

Introduction: The Significance of this compound

This compound, a derivative of salicylic acid, possesses a unique arrangement of functional groups that make it a valuable building block in organic synthesis. Its structure features a methyl ester, an acetyl group, and an acetoxy group attached to a benzene ring. The precise characterization of this molecule is crucial for ensuring the purity and identity of intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Spectroscopic techniques provide a non-destructive and highly informative means to achieve this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Interpretation of the ¹H NMR Spectrum:

Based on the analysis of related structures, such as Methyl 5-acetylsalicylate and other substituted benzoates, the following proton signals are anticipated:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic H (H-6) | ~8.4 | d | 1H | ~2.5 |

| Aromatic H (H-4) | ~8.1 | dd | 1H | ~8.5, 2.5 |

| Aromatic H (H-3) | ~7.2 | d | 1H | ~8.5 |

| Methyl Ester (-OCH₃) | ~3.9 | s | 3H | - |

| Acetyl (-COCH₃) | ~2.6 | s | 3H | - |

| Acetoxy (-OCOCH₃) | ~2.3 | s | 3H | - |

-

The downfield shifts of the aromatic protons are due to the deshielding effects of the carbonyl groups.

-

The ortho and meta couplings between the aromatic protons provide valuable information about their relative positions.

-

The singlet nature of the methyl protons confirms the absence of adjacent protons.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled (broadband decoupling)

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

-

Processing: Similar to ¹H NMR processing.

Interpretation of the ¹³C NMR Spectrum:

The predicted chemical shifts for the carbon atoms are as follows, based on data from substituted acetophenones and benzoates[1][2]:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Acetyl C=O | ~196 |

| Acetoxy C=O | ~169 |

| Methyl Ester C=O | ~165 |

| Aromatic C-2 | ~149 |

| Aromatic C-5 | ~135 |

| Aromatic C-1 | ~133 |

| Aromatic C-4 | ~131 |

| Aromatic C-6 | ~129 |

| Aromatic C-3 | ~124 |

| Methyl Ester (-OCH₃) | ~52 |

| Acetyl (-COCH₃) | ~27 |

| Acetoxy (-OCOCH₃) | ~21 |

-

The carbonyl carbons of the acetyl, acetoxy, and methyl ester groups appear at the most downfield positions.

-

The chemical shifts of the aromatic carbons are influenced by the substitution pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum:

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to its various functional groups. Data from related aspirin derivatives and methyl hydroxybenzoates can be used for comparison[3][4][5][6].

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (acetyl ketone) | ~1685 | Strong |

| C=O stretch (acetoxy ester) | ~1760 | Strong |

| C=O stretch (methyl ester) | ~1730 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-O stretch (esters) | 1300-1000 | Strong |

The presence of three distinct carbonyl stretching frequencies is a key feature of the IR spectrum, confirming the presence of the acetyl, acetoxy, and methyl ester functionalities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Interpretation of the Mass Spectrum:

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The exact mass of the molecular ion can be used to confirm the elemental composition.

Predicted Fragmentation Pattern (EI-MS):

The molecular weight of this compound (C₁₂H₁₂O₅) is 236.22 g/mol . Key fragment ions are expected to arise from the cleavage of the ester and acetyl groups.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

m/z 236 (M⁺): The molecular ion peak.

-

m/z 194: Loss of ketene (CH₂=C=O) from the acetoxy group.

-

m/z 193: Loss of an acetyl radical (CH₃CO•).

-

m/z 43: The acetyl cation (CH₃CO⁺), often a base peak for acetylated compounds.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The combined application of NMR, IR, and MS provides a robust and unambiguous characterization of this compound. This technical guide has outlined the expected spectral data and provided the necessary experimental frameworks for its acquisition and interpretation. By leveraging this comprehensive spectroscopic information, researchers and scientists can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their chemical transformations and the quality of their final products.

References

-

Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-acetylsalicylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Motan, G., & Pui, A. (2014). Studies of different types of aspirin by spectrophotometric methods. ACTA CHEMICA IASI, 22(2), 155-164. [Link]

-

HunterLab. (2025). Spectral Analysis of Aspirin Offers More Versatility in Laboratory Testing. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.uaic.ro [chem.uaic.ro]

- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

"Methyl 2-acetoxy-5-acetylbenzoate" solubility in organic solvents

An In-depth Technical Guide on the Organic Solvent Solubility of Methyl 2-acetoxy-5-acetylbenzoate

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound (CAS: 61414-18-4) in common organic solvents. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to deliver actionable insights grounded in physicochemical principles. It details the structural characteristics of the molecule that govern its solubility, offers a systematic approach to solvent selection, and provides a robust, step-by-step protocol for accurate solubility measurement. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for any laboratory work involving this compound, from synthesis and purification to formulation and analysis.

Physicochemical Profile of this compound

A thorough understanding of a molecule's structure is the foundation for predicting its behavior in different solvent environments. This compound is a moderately complex organic molecule with distinct regions of varying polarity.

Chemical Structure:

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; a good starting point is 2-3 times the estimated amount needed for saturation. A visible layer of undissolved solid must remain at the end of the experiment. 2[1]. Solvent Addition: Add a precisely known volume of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to agitate for at least 24 hours. For crystalline compounds, 48 hours is recommended to ensure equilibrium is reached between the solid and dissolved states. 4[2]. Sampling and Filtration: After equilibration, let the vials stand undisturbed for a short period to allow solids to settle. Carefully draw a sample of the supernatant using a syringe and immediately pass it through a solvent-compatible syringe filter into a clean vial. This step is crucial to prevent undissolved microparticles from artificially inflating the result.

-

Dilution: Perform an accurate serial dilution of the clear filtrate with the same solvent to bring its concentration into the linear dynamic range of your analytical instrument.

-

Quantification: Analyze the diluted sample via a pre-calibrated method (e.g., HPLC-UV). Determine the concentration by comparing the response to a standard curve prepared from known concentrations of the compound.

-

Calculation: Multiply the measured concentration by the dilution factor to determine the solubility of the compound in the original saturated solution. Report the final value in appropriate units, such as mg/mL or g/100 mL, specifying the temperature.

Critical Factors Influencing Solubility Measurement

Effect of Temperature

For most organic solids dissolving in organic solvents, solubility increases with temperature. I[3]n many cases, this relationship is exponential. T[4][5][6]herefore, it is imperative to control and report the temperature at which any solubility measurement is performed. A seemingly minor fluctuation of a few degrees can lead to significant variations in the measured solubility.

Purity of Solute and Solvent

The presence of impurities in either the solid compound or the solvent can alter the measured solubility. Impurities in the solute can disrupt the crystal lattice, sometimes increasing solubility, or may be less soluble, leading to inaccurate measurements. Impurities in the solvent (such as water in an otherwise anhydrous solvent) can drastically change the solvent's polarity and its interaction with the solute. Using high-purity materials is essential for obtaining reliable and reproducible results.

Conclusion

This compound is a compound of intermediate polarity, with its solubility profile dictated by a balance of interactions between its non-polar aromatic core and its polar ester and ketone functionalities. While quantitative solubility data must be determined empirically, a strong qualitative prediction can be made based on structural analysis. Polar aprotic solvents such as Dichloromethane, Ethyl Acetate, and Acetone are predicted to be excellent solvents. The thermodynamic solubility can be accurately determined using the standardized shake-flask method, provided that critical parameters, especially temperature, are carefully controlled. This guide provides both the theoretical foundation and the practical methodology required for researchers to confidently handle and characterize the solubility of this compound.

References

- On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (n.d.).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024).

- How to determine the solubility of a substance in an organic solvent? - ResearchGate. (2024).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD - Regulations.gov. (2018).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).

- On the Effect of Temperature on Aqueous Solubility of Organic Solids - American Chemical Society. (2010).

- Shake Flask Method Summary - BioAssay Systems. (n.d.).

- Why does solubility of solids sometimes decrease with temperature increase? - Stack Exchange. (2015).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate. (2025).

- In general, the solubility of solids increases with temperature. - Quora. (2021).

- This compound | 61414-18-4 - ChemicalBook. (n.d.).

Sources

"Methyl 2-acetoxy-5-acetylbenzoate" physical properties and appearance

Introduction

Methyl 2-acetoxy-5-acetylbenzoate, with the CAS Number 61414-18-4, is a substituted aromatic ester of significant interest in synthetic organic chemistry. Its structure, featuring a methyl ester, an acetyl group, and an acetoxy substituent on a benzene ring, provides multiple reactive sites, making it a versatile intermediate in the synthesis of more complex molecules and potential pharmaceutical compounds. This guide offers a comprehensive overview of the known and inferred physical and chemical properties of this compound, alongside a discussion of its potential synthetic pathways and analytical characterization, drawing upon data from structurally related analogs to provide a thorough profile for researchers and drug development professionals.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly available literature. However, based on supplier information and computational predictions, we can establish a foundational understanding of its physical characteristics. To provide a more complete picture, this section also includes experimental data for its immediate precursor, Methyl 5-acetyl-2-hydroxybenzoate, and a closely related benzyloxy analog, offering a comparative context for its expected behavior.

Appearance and General Properties

This compound is described as a white solid under standard conditions.[1] It is recommended to be stored at 2-8°C to ensure its stability.[1] The presence of two ester functional groups and a ketone suggests that it would be largely non-polar.

Data Summary of this compound and Related Compounds

| Property | This compound (CAS: 61414-18-4) | Methyl 5-acetyl-2-hydroxybenzoate (CAS: 16475-90-4) | Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS: 27475-09-8) |

| Molecular Formula | C₁₂H₁₂O₅[1] | C₁₀H₁₀O₄[2] | C₁₇H₁₆O₄[3] |

| Molecular Weight | 236.22 g/mol [1] | 194.18 g/mol [2] | 284.31 g/mol [3] |

| Appearance | White Solid[1] | White to light yellow-orange crystalline powder[2] | White to off-white solid or viscous liquid[3] |

| Melting Point | Not experimentally determined | 62-64 °C[4] | Not experimentally determined |

| Boiling Point | 360.7 ± 32.0 °C (Predicted)[1] | 167 °C / 15 mmHg[2] | 443.482 °C at 760 mmHg[3] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted)[1] | 1.0583 g/cm³ (Rough Estimate)[2] | 1.167 g/cm³[3] |

| Solubility | Not experimentally determined; expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water. | Soluble in methanol[2] | Soluble in organic solvents[3] |

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis protocol for this compound was not identified, a logical and efficient synthetic route can be proposed based on well-established organic chemistry principles. The most direct pathway involves the acetylation of its phenolic precursor, Methyl 5-acetyl-2-hydroxybenzoate.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Acetylation of Methyl 5-acetyl-2-hydroxybenzoate

This protocol is a generalized procedure based on standard acetylation of phenols. The causality behind these steps lies in the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acetylating agent, facilitated by a base to deprotonate the phenol and activate the acetylating agent.

-

Dissolution: Dissolve Methyl 5-acetyl-2-hydroxybenzoate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution and stir.

-

Addition of Acetylating Agent: Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted acetylating agent, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization (Inferred)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the ester, acetyl, and acetoxy functionalities. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals corresponding to the carbonyl carbons of the ester, ketone, and acetoxy groups, in addition to the aromatic and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit strong absorption bands characteristic of the C=O stretching vibrations for the three carbonyl groups (ester, ketone, and acetoxy).

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (236.22 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl and methoxy groups.

Applications in Research and Drug Development

As a multifunctional building block, this compound holds potential as a key intermediate in the synthesis of various target molecules. The presence of the acetyl group allows for further chemical transformations, such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to a variety of heterocyclic systems. The acetoxy group can be hydrolyzed to reveal a phenolic hydroxyl group, which can then be used for ether or ester synthesis. These functionalities make it a valuable scaffold for creating libraries of compounds for screening in drug discovery programs. Its structural similarity to other pharmacologically active benzoates suggests that it could be explored for a range of biological activities.

Safety and Handling

No specific safety data sheet (MSDS) for this compound is widely available. However, based on the safety profiles of structurally similar compounds, it should be handled with standard laboratory precautions. It is likely to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential for applications in organic synthesis and medicinal chemistry. While a complete experimental dataset of its physical and chemical properties is yet to be published, this guide provides a comprehensive overview based on available information and logical inferences from its structural analogs. The proposed synthetic and analytical methodologies offer a solid foundation for researchers to work with this versatile molecule. As with any research chemical, further experimental validation of its properties is encouraged.

References

-

MDPI. (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. [Link]

-

Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for: A metal-free, HBr-catalysed aerobic oxidative esterification of alcohols. [Link]

-

Chemsrc. Methyl 5-acetyl-2-hydroxybenzoate | CAS#:16475-90-4. [Link]

Sources

The Strategic Utility of Methyl 2-acetoxy-5-acetylbenzoate in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Aromatic Building Block

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-acetoxy-5-acetylbenzoate, a substituted aromatic compound, presents itself as a highly versatile intermediate with significant potential in pharmaceutical and materials science research. Its trifunctional nature, featuring a methyl ester, an acetoxy group, and a ketone, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this valuable synthetic intermediate, offering field-proven insights for its effective utilization.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 61414-18-4 | [1] |

| Molecular Formula | C₁₂H₁₂O₅ | [1] |

| Molecular Weight | 236.22 g/mol | [1] |

| Appearance | White to light yellow-orange crystalline powder | [2] |

| Melting Point | 58-62 °C (for the precursor, Methyl 5-acetylsalicylate) | [3] |

| Solubility | Soluble in methanol and other common organic solvents | [3] |

-

¹H NMR: Protons on the aromatic ring are expected in the aromatic region (δ 7.0-8.5 ppm). The methyl protons of the acetyl and acetoxy groups will appear as singlets in the aliphatic region (δ 2.0-2.5 ppm), and the methyl ester protons will also be a singlet, typically around δ 3.9 ppm.

-

¹³C NMR: Carbonyl carbons of the ester, ketone, and acetoxy groups will be observed in the downfield region (δ 160-200 ppm). Aromatic carbons will appear in the δ 110-160 ppm range, and the methyl carbons will be in the upfield region (δ 20-55 ppm).

-

IR Spectroscopy: Characteristic carbonyl stretching frequencies for the ester, ketone, and acetoxy groups are expected in the range of 1680-1770 cm⁻¹. C-O stretching bands for the ester and acetoxy groups will also be prominent.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 236.22, with characteristic fragmentation patterns corresponding to the loss of acetyl, acetoxy, and methoxycarbonyl groups.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the readily available methyl salicylate. This pathway involves a Friedel-Crafts acylation followed by an acetylation of the phenolic hydroxyl group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Synthesis of Methyl 5-acetylsalicylate

This protocol is adapted from a known procedure for the Friedel-Crafts acylation of methyl salicylate.[4]

Materials:

-

Methyl salicylate

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Tetrachloroethylene (solvent)

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Hexane

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, dissolve methyl salicylate (0.5 mol) in 200 ml of tetrachloroethylene.[4]

-

Separately, prepare a solution of acetyl chloride (0.5 mol) in 200 ml of tetrachloroethylene.[4]

-

Add the acetyl chloride solution to the chilled methyl salicylate solution.[4]

-

While maintaining the temperature below 25°C, gradually add anhydrous aluminum chloride (1.0 mol) to the mixture over a period of 15 minutes.[4] The reaction is an electrophilic aromatic substitution, where the Lewis acid AlCl₃ activates the acetyl chloride to form a highly electrophilic acylium ion.[5][6]

-

After the addition is complete, stir the reaction mixture for 4 hours at 25°C.[4]

-

Pour the reaction mixture into ice water to quench the reaction and decompose the aluminum chloride complex.[4]

-

Separate the organic layer, wash it with water and then with a saturated aqueous sodium bicarbonate solution to remove any remaining acid.[4]

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and evaporate the solvent.[4]

-

Crystallize the residual oil from hexane to obtain methyl 5-acetylsalicylate as a solid.[4]

Experimental Protocol: Step 2 - Acetylation of Methyl 5-acetylsalicylate

This is a standard acetylation of a phenol using acetic anhydride.

Materials:

-

Methyl 5-acetylsalicylate

-

Acetic anhydride

-

Pyridine or a catalytic amount of sulfuric acid

Procedure:

-

Dissolve methyl 5-acetylsalicylate in an excess of acetic anhydride.

-

Add a catalytic amount of a suitable catalyst (e.g., a few drops of concentrated sulfuric acid or pyridine).

-

Gently heat the mixture under reflux for a short period (e.g., 1-2 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and carefully add it to ice water to hydrolyze the excess acetic anhydride.

-

The product, this compound, may precipitate as a solid. If so, collect it by filtration, wash with cold water, and dry.

-

If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry it, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective transformations, making it a valuable intermediate for generating molecular diversity.

Caption: Key reaction pathways for this compound.

Selective Transformations:

-

Hydrolysis of the Methyl Ester: The methyl ester can be selectively hydrolyzed under basic conditions (e.g., using NaOH in methanol/water) to yield the corresponding carboxylic acid.[7] This transformation is generally performed at elevated temperatures.

-

Chemoselective Reduction of the Ketone: The acetyl ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) without affecting the ester or acetoxy groups. This opens up possibilities for introducing new stereocenters.

-

Selective Deprotection of the Acetoxy Group: The acetoxy group, being an ester of a phenol, can be selectively hydrolyzed under milder basic conditions than the methyl ester to regenerate the phenolic hydroxyl group.[8] This is a crucial step for subsequent modifications at this position. The hydrolysis of aryl acetates can be catalyzed by both acids and bases.[9]

-

Reactivity of the Acetyl Group: The ketone functionality can undergo a wide range of classical carbonyl reactions, including Wittig olefination to form alkenes, and Grignard reactions to introduce alkyl or aryl groups and form tertiary alcohols.

Applications in Drug Discovery and Development

Derivatives of salicylic acid have a long and storied history in medicine, most notably with acetylsalicylic acid (aspirin).[10][11] The structural motifs present in this compound are found in various biologically active compounds.

-

Anti-inflammatory Agents: The salicylate core is a well-established pharmacophore for anti-inflammatory activity.[2] Modifications of the acetyl and acetoxy groups can lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and side-effect profiles.

-

Enzyme Inhibitors: The substituted benzoyl moiety can serve as a scaffold for the design of enzyme inhibitors. For instance, acyl salicylic acid derivatives have been investigated as selective COX-1 inhibitors.[12] The functional groups on this compound provide handles for creating a library of compounds for screening against various enzymatic targets.

-

Precursor for Heterocyclic Synthesis: The dicarbonyl relationship (after potential modification) can be a precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

-

General Pharmaceutical Intermediate: The versatility of this building block makes it a valuable starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[13] The ability to selectively manipulate each of the three functional groups allows for a divergent synthetic strategy, enabling the rapid generation of a diverse range of molecules for biological evaluation.[14][15]

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its straightforward two-step synthesis from inexpensive starting materials, combined with the differential reactivity of its functional groups, makes it an attractive intermediate for researchers in both academic and industrial settings. The strategic application of this compound can facilitate the efficient synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding to encourage the further exploration and utilization of this valuable synthetic tool.

References

-

PubChem. Methyl 5-acetylsalicylate. National Center for Biotechnology Information. [Link]

-

Preparation of Methyl Salicylate. (n.d.). [Link]

-

Synthesis of methyl 5-acetylsalicylate. PrepChem.com. [Link]

-

Methyl 5-Acetylsalicylate. Cleanchem. [Link]

-

Aromatic acylation reaction using methyl salicylate as a leaving group. ResearchGate. [Link]

-

Gold, V., Oakenfull, D. G., & Riley, T. (1968). The acetate-catalysed hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic, 515. [Link]

-

Desai, S. M., et al. (2015). Chemoselective hydrolysis of methyl 2-acetoxybenzoate using free and entrapped esterase in K-carrageenan beads. ResearchGate. [Link]

-

Dach, R., & Perdonà, E. (2023). Salicylic Acid (Aspirin). In StatPearls. StatPearls Publishing. [Link]

-

Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]

-

Awtry, E. H., & Loscalzo, J. (2000). Aspirin and Salicylate. Circulation, 101(10), 1206–1218. [Link]

- Method for preparing 5-bromoacetylsalicylic acid methyl ester.

-

Diyah, N. W., et al. (2023). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. Pharmacy Education, 24(3), 88-94. [Link]

-

Gold, V., Oakenfull, D. G., & Riley, T. (1968). The acetate-catalysed hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic, 515-519. [Link]

-

Friedel-Crafts Alkylation And Acylation. Master Organic Chemistry. [Link]

-

Chakraborti, A. K., et al. (2002). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 67(8), 2575–2578. [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

-

Methyl ester hydrolysis. ChemSpider Synthetic Pages. [Link]

-

Salehi, B., et al. (2019). Natural Salicylates and Their Roles in Human Health. Molecules, 24(22), 4013. [Link]

-

Structures of salicylate-based natural products (top) and synthetic derivatives (bottom). ResearchGate. [Link]

-

Chakraborti, A. K., et al. (2002). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 67(8), 2575-2578. [Link]

- A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

Sources

- 1. 61414-18-4|this compound|BLD Pharm [bldpharm.com]

- 2. METHYL 5-ACETYLSALICYLATE | 16475-90-4 [chemicalbook.com]

- 3. Methyl 5-Acetylsalicylate | 16475-90-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. The acetate-catalysed hydrolysis of aryl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Methyl 2-acetoxy-5-acetylbenzoate: A Technical Guide to Investigating its Potential Biological Activities

Introduction: Unveiling a Potential Salicylate-Based Therapeutic

Methyl 2-acetoxy-5-acetylbenzoate is a derivative of salicylic acid, placing it in a class of compounds renowned for their therapeutic effects, most notably embodied by acetylsalicylic acid (aspirin).[1][2] The structural similarities to aspirin, a cornerstone of anti-inflammatory, analgesic, antipyretic, and antithrombotic therapy, strongly suggest that this compound may possess a comparable spectrum of biological activities.[3][4] Its chemical relative, Methyl 2-acetoxybenzoate (methyl acetylsalicylate), is recognized as an anti-inflammatory prodrug of aspirin, further strengthening the hypothesis that the title compound warrants investigation for similar pharmacological properties.[5]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of this compound. We will delve into the probable mechanisms of action, drawing parallels with established knowledge of salicylates, and present detailed, field-proven experimental protocols to empirically validate these hypotheses. The narrative is designed to not only provide procedural steps but also to explain the scientific rationale behind each experimental choice, ensuring a robust and insightful investigation.

Part 1: Hypothesized Mechanisms of Action

Based on its structural backbone, two primary signaling pathways are the most probable targets for this compound: the Arachidonic Acid Cascade via Cyclooxygenase (COX) inhibition and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the Arachidonic Acid Cascade

Non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin, exert their principal effects by inhibiting cyclooxygenase (COX) enzymes.[6][7] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are potent mediators of inflammation, pain, and fever.[8][9] It is highly probable that this compound, upon hydrolysis to its active salicylate form, will exhibit inhibitory activity against both COX isoforms.

Caption: Hypothesized inhibition of the Arachidonic Acid Pathway by this compound.

Modulation of the NF-κB Signaling Pathway

Beyond COX inhibition, salicylates have been shown to modulate the NF-κB signaling pathway, a crucial regulator of gene expression involved in inflammation and immune responses.[10][11] Aspirin and sodium salicylate can inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.[11][12] This action is often attributed to the inhibition of IκB kinase (IKK), which prevents the degradation of the NF-κB inhibitor, IκBα.[12] It is plausible that this compound shares this NF-κB inhibitory activity.

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Part 2: Experimental Protocols for Activity Validation

To empirically test the hypothesized biological activities of this compound, a tiered approach starting with in vitro assays followed by in vivo models is recommended.

In Vitro Anti-inflammatory Activity

This assay directly measures the compound's ability to inhibit COX-1 and COX-2 enzymes.

Principle: The activity of purified COX-1 and COX-2 enzymes is measured by monitoring the oxygen consumption or the production of prostaglandin E2 (PGE2) from arachidonic acid. The inhibitory effect of the test compound is compared to a known NSAID like aspirin or indomethacin.

Step-by-Step Protocol:

-

Enzyme and Substrate Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a stock solution of arachidonic acid.

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC50 value.

-

Assay Reaction: In a 96-well plate, add the enzyme, a cofactor solution (containing heme and a reducing agent like N,N,N',N'-tetramethyl-p-phenylenediamine), and the test compound or vehicle control.

-

Initiation and Incubation: Initiate the reaction by adding arachidonic acid. Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

-

Termination and Detection: Stop the reaction by adding a quenching solution (e.g., 1 M HCl). Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.[13]

This cell-based assay assesses the compound's ability to suppress the inflammatory response in immune cells.

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) to produce pro-inflammatory cytokines like TNF-α and IL-1β. The ability of the test compound to reduce the levels of these cytokines is quantified.[12][14]

Step-by-Step Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatant using specific ELISA kits.

-

Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed reduction in cytokine production is not due to cytotoxicity.

-

Data Analysis: Normalize cytokine levels to the vehicle-treated, LPS-stimulated control. Plot the percentage of inhibition against the compound concentration to determine its efficacy.

Caption: A tiered experimental workflow for evaluating biological activities.

In Vivo Analgesic and Anti-inflammatory Activity

This is a widely used and reliable model for screening peripheral analgesic activity.[15][16][17]

Principle: Intraperitoneal injection of acetic acid in mice causes irritation and induces a characteristic writhing response (abdominal constrictions and stretching). Analgesic compounds reduce the number of writhes.

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week.

-

Grouping and Fasting: Divide the mice into groups (e.g., vehicle control, positive control like aspirin, and different dose groups of this compound). Fast the animals overnight with free access to water.

-

Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid (10 mL/kg, i.p.) into each mouse.

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Part 3: Data Presentation and Summary

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro COX Inhibition by this compound

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | Experimental Value | Experimental Value | Calculated Value |

| Aspirin (Positive Control) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |

Table 2: Effect of this compound on LPS-Induced Cytokine Production

| Treatment | Concentration | TNF-α (% Inhibition) | IL-1β (% Inhibition) | Cell Viability (%) |

| Vehicle + LPS | - | 0 | 0 | 100 |

| This compound + LPS | Low Dose | Experimental Value | Experimental Value | Experimental Value |

| Medium Dose | Experimental Value | Experimental Value | Experimental Value | |

| High Dose | Experimental Value | Experimental Value | Experimental Value | |

| Dexamethasone (Positive Control) + LPS | 1 µM | Literature/Experimental Value | Literature/Experimental Value | Experimental Value |

Table 3: In Vivo Analgesic Activity in Acetic Acid-Induced Writhing Test

| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Inhibition |

| Vehicle Control | - | Experimental Value | 0 |